molecular formula C7H10N2 B1311736 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine CAS No. 34167-66-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

Cat. No. B1311736
CAS RN: 34167-66-3
M. Wt: 122.17 g/mol
InChI Key: PPRGXYWEHFENBY-UHFFFAOYSA-N
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Description

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative BIM-46174 and its dimeric form BIM-46187 are heterocyclized dipeptides . They belong to the very few cell-permeable compounds known to preferentially silence Gα q proteins .


Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves a combinatorial approach towards a library of BIM molecules . The requirements for biological activity include a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been elucidated using various techniques such as 1H NMR, 13C NMR, infrared and high-resolution mass spectrometry .


Chemical Reactions Analysis

The reaction of tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides with various benzaldehydes leads to the generation of hydrazone derivatives . The chemical structures of these compounds were confirmed by IR, 1H NMR, MS-FAB+ spectroscopy, and elemental analyses .


Physical And Chemical Properties Analysis

The molecular weight of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid, a related compound, is 166.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 166.074227566 g/mol .

Scientific Research Applications

Antibacterial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized and tested for their antibacterial activity . These derivatives are known to exhibit a wide variety of biological activities including anti-microbial .
  • Methods of Application : The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine. Condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .
  • Results : Compounds exhibited excellent antibacterial activity with zone of inhibition 30–33 mm against E. coli (Gram negative bacteria) and S. aureus (Gram positive bacteria). These compounds also exhibited excellent antibacterial activity with zone of inhibition 22–25 mm against P. aeruginosa (Gram negative bacteria) and S. pyogenes (Gram positive bacteria) .

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized, characterized and evaluated for their anticancer activities .
  • Methods of Application : The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared and high-resolution mass spectrometry for further validation of the target compound structures .
  • Results : Among the tested compounds, some exhibited excellent activities in the same range of the positive controls, 5-fluorouracil and etoposide, against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM .

Benzodiazepine Receptor Agonists

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds containing the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine structure are known to be important as benzodiazepine receptor agonists .

Antiviral Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds containing the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine structure are known to be important as antiviral agents .

Benzodiazepine Receptor Agonists

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds containing the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine structure are known to be important as benzodiazepine receptor agonists .

Antiviral Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds containing the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine structure are known to be important as antiviral agents .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGXYWEHFENBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433668
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

CAS RN

34167-66-3
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34167-66-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridine
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Synthesis routes and methods

Procedure details

1.5 g of 2-piperidone was dissolved in 75 mL of mesitylene, 248 μL of titanium tetrachloride was added thereto, and heated at 140° C. A solution obtained by dissolving 4.02 g of aminoacetoaldehyde diethyl acetal to 45 mL of mesitylene was prepared, and was added dropwise to the previous mesitylene solution over 3 hours. The mixture was stirred at 140° C. for 70 hours, then cooled back to room temperature, and was extracted with a 2N aqueous solution of hydrochloric acid. The obtained aqueous layer was basified with a 5N aqueous solution of sodium hydroxide, and then was extracted with chloroform. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and then the purification was carried out by distillation under reduced pressure (3 mmHg, 120° C.), to obtain 375 mg of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [44-1] as a pale yellow oily product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
248 μL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

Citations

For This Compound
123
Citations
A Özdemir, G Turan-Zitouni, ZA Kaplancıklı… - European journal of …, 2010 - Elsevier
Even though there are new classes of compounds now frequently used in treatment of fungal infections, the density of deeply invasive candidiasis has increased at least 10-fold during …
Number of citations: 78 www.sciencedirect.com
C Schlepphorst, MP Wiesenfeldt… - Chemistry–A European …, 2018 - Wiley Online Library
The enantioselective synthesis of tetrahydroimidazo[1,2‐a]pyridines by direct hydrogenation was achieved using a ruthenium/N‐heterocyclic carbene (NHC) catalyst. The reaction …
MA Ismail, RK Arafa, T Wenzler, R Brun… - Bioorganic & medicinal …, 2008 - Elsevier
The key dinitrile intermediates 4a–d were synthesized by reaction of phenacyl bromide 1 and the appropriate 2-amino-5-bromopyridines to yield 3a–d. Suzuki coupling of 3a–d with 4-…
Number of citations: 104 www.sciencedirect.com
AA Abdel-Shafi, AM Fathi, MA Ismail… - Journal of Luminescence, 2017 - Elsevier
In this study we report on the photophysical properties of some imidazo[1,2-a]pyridine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives and their efficiency as singlet oxygen …
Number of citations: 5 www.sciencedirect.com
CJ Dinsmore, CB Zartman, WF Baginsky… - Organic …, 2000 - ACS Publications
Synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system was accomplished by intramolecular cyclization of an iminium ion, derived from condensation of an amine …
Number of citations: 20 pubs.acs.org
LDS Yadav, C Awasthi - Carbohydrate research, 2010 - Elsevier
This letter describes two unprecedented one-pot high yielding synthetic approaches to imidazo[1,2-a]pyridine scaffolds from carbohydrates. The first approach involves microwave-…
Number of citations: 29 www.sciencedirect.com
Y Imai, R Suzuki, D Wakasugi, D Matsuda… - Bioorganic & Medicinal …, 2023 - Elsevier
Heparanase-1 (HPSE1) is an endo-β-d-glucuronidase that is the only mammalian enzyme known to cleave heparan sulfate (HS) of heparan sulfate proteoglycans (HSPG), a key …
Number of citations: 1 www.sciencedirect.com
VS Borodkin, DMF van Aalten - Tetrahedron, 2010 - Elsevier
We report a novel approach to the synthesis of GlcNAcstatins—members of an emerging family of potent and selective inhibitors of peptidyl O-GlcNAc hydrolase build upon …
Number of citations: 11 www.sciencedirect.com
KS Gudmundsson, JC Drach… - The Journal of Organic …, 1997 - ACS Publications
Several new polychlorinated imidazo[1,2-a]pyridine C-nucleosides have been prepared. Lithiated imidazo[1,2-a]pyridines were condensed with protected ribonolactones, trapped as 1‘-…
Number of citations: 85 pubs.acs.org
Y Katsura, S Nishino, Y Inoue, M Tomoi… - Chemical and …, 1992 - jstage.jst.go.jp
A series of imidazo [1, 2-a] pyridinylbenzoxazoles (4) and 5, 6, 7, 8-tetrahydroimidazo [l, 2-a] pyridinylbenzoxazoles (5) were synthesized and tested for anti-stress ulcer activity in rats. …
Number of citations: 80 www.jstage.jst.go.jp

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